molecular formula C10H11NO2 B126087 3,4-Dimethoxyphenylacetonitrile CAS No. 93-17-4

3,4-Dimethoxyphenylacetonitrile

Cat. No.: B126087
CAS No.: 93-17-4
M. Wt: 177.2 g/mol
InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Mechanism of Action

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetonitrile
Source PubChem
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InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLSUMISAQDOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30239220
Record name (3,4-Dimethoxyphenyl)acetonitrile
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Molecular Weight

177.20 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,4-Dimethoxyphenylacetonitrile
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CAS No.

93-17-4
Record name 3,4-Dimethoxybenzeneacetonitrile
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Record name 3,4-Dimethoxyphenylacetonitrile
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Record name Homoveratronitrile
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Record name (3,4-Dimethoxyphenyl)acetonitrile
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Record name 3,4-dimethoxyphenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-dimethoxyphenylacetonitrile?

A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the structure of this compound has been confirmed using 1H-NMR [, , , ]. Additionally, its heat capacities and thermodynamic properties have been studied using adiabatic calorimetry [].

Q3: What are some common starting materials used to synthesize this compound?

A3: Several synthetic routes have been explored. One method utilizes 3,4-dimethoxybenzoic acid as a precursor, converting it to the corresponding acetonitrile via a series of reactions []. Another approach involves reacting this compound with 2-bromopropane, using a phase-transfer catalyst like TEBA [].

Q4: Can microwave technology be used to synthesize this compound derivatives?

A4: Yes, microwave-assisted synthesis has been successfully employed in the preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, a derivative of this compound. This method utilizes this compound and 2-bromopropane as starting materials, with TEBA as a phase-transfer catalyst, and has proven to be efficient and time-saving [, ].

Q5: What types of reactions is this compound known to undergo?

A5: this compound can undergo a variety of reactions, including alkylation [], hydrolysis [], hydrogenation [], nitration [], and reductive ring closure []. Its reactivity makes it a versatile building block in organic synthesis.

Q6: Can this compound be used in the synthesis of heterocyclic compounds?

A6: Yes, it has been used as a starting material in the synthesis of various heterocyclic compounds, including isoquinolines [, , , ] and s-triazolo[4,3-a]-1,4-benzodiazepines [, ].

Q7: Are there any examples of this compound derivatives exhibiting biological activity?

A7: Yes, this compound is a precursor to several biologically active compounds. One notable example is Verapamil, a calcium channel blocker used in the treatment of hypertension and angina [, , , ]. Verapamil is structurally similar to this compound, containing the 3,4-dimethoxyphenyl group [].

Q8: Is there any information available on the toxicity of this compound?

A9: While limited data is available on the direct toxicity of this compound, some studies have investigated the toxicity of related compounds like 3,4-dimethoxybenzaldehyde [, ]. As with any chemical, it's crucial to handle this compound with appropriate safety precautions and consult relevant safety data sheets.

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